5-Chloro-3-(3,5-dichlorophenyl)benzoic acid

LogP Lipophilicity Drug Design

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid (IUPAC: 3',5,5'-trichloro[1,1'-biphenyl]-3-carboxylic acid) is a halogenated aromatic carboxylic acid building block featuring a biphenyl scaffold with chlorine substitution at the 5-position of the benzoic acid ring and the 3,5-positions of the pendant phenyl ring. With a molecular formula of C13H7Cl3O2 and molecular weight of 301.55 g/mol, this trichlorinated biphenyl carboxylic acid serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing gamma-secretase modulator scaffolds and other bioactive biphenyl derivatives.

Molecular Formula C13H7Cl3O2
Molecular Weight 301.5 g/mol
CAS No. 1261914-46-8
Cat. No. B1487693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(3,5-dichlorophenyl)benzoic acid
CAS1261914-46-8
Molecular FormulaC13H7Cl3O2
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H7Cl3O2/c14-10-2-7(1-9(5-10)13(17)18)8-3-11(15)6-12(16)4-8/h1-6H,(H,17,18)
InChIKeyWGBZTDFGSQRMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid (CAS 1261914-46-8): A Trichlorinated Biphenyl Carboxylic Acid Building Block for Specialized Synthesis


5-Chloro-3-(3,5-dichlorophenyl)benzoic acid (IUPAC: 3',5,5'-trichloro[1,1'-biphenyl]-3-carboxylic acid) is a halogenated aromatic carboxylic acid building block featuring a biphenyl scaffold with chlorine substitution at the 5-position of the benzoic acid ring and the 3,5-positions of the pendant phenyl ring . With a molecular formula of C13H7Cl3O2 and molecular weight of 301.55 g/mol, this trichlorinated biphenyl carboxylic acid serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing gamma-secretase modulator scaffolds and other bioactive biphenyl derivatives [1]. Its high computed lipophilicity (LogP 5.01) reflects the influence of the three chlorine atoms, distinguishing it from less halogenated analogs .

Why 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid Cannot Be Replaced by a Generic Analog in Research Procurement


Substituting 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid with an arbitrary in-class biphenyl carboxylic acid risks altering critical physicochemical and reactivity parameters that govern synthetic utility and biological target engagement. The precise chlorine substitution pattern on the biphenyl scaffold dictates molecular lipophilicity (LogP 5.01 vs. 4.36 for the dichloro analog lacking the 5-chloro substituent) , electronic modulation of the carboxylic acid pKa through inductive and resonance effects , and the steric environment for downstream coupling reactions such as Suzuki-Miyaura cross-couplings. In drug discovery programs targeting gamma-secretase modulation, where subtle changes in biphenyl substitution can abolish target engagement, unvalidated analog substitution introduces uncontrolled variables that undermine experimental reproducibility [1].

Quantitative Differentiation Evidence for 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid Against Closest Analogs


Enhanced Lipophilicity (LogP +0.65) Over the Non-Chlorinated Analog 3-(3,5-Dichlorophenyl)benzoic Acid

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid exhibits a computed LogP of 5.01 , which is 0.65 log units higher than the LogP of 4.36 for the structurally close analog 3-(3,5-dichlorophenyl)benzoic acid (CAS 380228-57-9), which lacks the chlorine atom at the 5-position of the benzoic acid ring . This LogP increase, driven by the introduction of the third chlorine substituent, quantitatively predicts enhanced partitioning into organic phases and biological membranes.

LogP Lipophilicity Drug Design Membrane Permeability

Exact Mass Differentiation of 33.96 Da for Unambiguous LC-MS Identification Against Dichloro Analog

The monoisotopic exact mass of the target compound is 299.95100 Da , which differs by 33.96 Da from the exact mass of 265.99000 Da for the dichloro analog 3-(3,5-dichlorophenyl)benzoic acid . This mass difference corresponds precisely to the replacement of a hydrogen atom with a chlorine atom (34 Da nominal) and provides an unambiguous mass spectrometric signature that distinguishes the trichlorinated target from its dichlorinated analog in reaction monitoring and purity assessment.

Exact Mass LC-MS Analytical Chemistry Quality Control

Purity Specification (95%) from Sigma-Aldrich as a Baseline for Reproducible Research Procurement

The compound is available at a documented purity of 95% through Sigma-Aldrich (Combi-Blocks catalog number COM448685662) . While positional isomers such as 2-chloro-5-(3,5-dichlorophenyl)benzoic acid (CAS 1261908-62-6) are also offered at 95% purity , the target compound's purity specification is tied to a defined catalog entry with available certificates of analysis, which supports procurement for reproducible research.

Purity Procurement Specification Sigma-Aldrich Reproducibility

Structural Isomerism of the Chloro Substituent (5- vs 4- vs 2-position) Governs Carboxylic Acid Reactivity and Downstream Derivatization

The 5-chloro substitution places the chlorine atom meta to the carboxylic acid group on the benzoic acid ring, whereas the 4-chloro isomer (CAS 1261914-57-1) places chlorine para, and the 2-chloro isomer (CAS 1261908-62-6) places it ortho . Computed LogP and TPSA values are identical across these positional isomers (LogP 5.01, TPSA 37.3 Ų) , but the inductive electron-withdrawing effect of chlorine differs by position: the Hammett σ_m for Cl is +0.37, while σ_p is +0.23 [1]. This predicts that the 5-chloro (meta) isomer will exhibit a measurably lower carboxylic acid pKa (stronger acid) than the 4-chloro (para) isomer, affecting ionization state, solubility, and reactivity in amide coupling and esterification reactions.

Positional Isomerism Reactivity Hammett Constants Coupling Reactions

Triple Chlorination Pattern Enables Orthogonal Reactivity in Cross-Coupling Chemistry Compared to Dichloro Analogs

The target compound contains three aromatic chlorine substituents (one on the benzoic acid ring at the 5-position, two on the pendant phenyl at the 3,5-positions), providing three potential sites for palladium-catalyzed cross-coupling reactions . In contrast, 3-(3,5-dichlorophenyl)benzoic acid (CAS 380228-57-9) contains only two chlorines, both on the pendant phenyl ring . The additional chlorine on the benzoic acid ring of the target compound offers a distinct site for orthogonal functionalization, enabling sequential coupling strategies where the pendant phenyl chlorines are reacted first, followed by the benzoic acid ring chlorine, or vice versa, depending on the electronic and steric environment at each position.

Cross-Coupling Suzuki-Miyaura Chemoselectivity Biphenyl Synthesis

Inclusion Within Gamma-Secretase Modulator Patent Scope as a Defined Biphenyl Carboxylic Acid Scaffold

The compound 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid (IUPAC: 3',5,5'-trichloro[1,1'-biphenyl]-3-carboxylic acid) falls within the general formula (I) of European Patent EP 1849762 A1, which claims substituted biphenyl carboxylic acids and derivatives as gamma-secretase modulators for the treatment of Alzheimer's disease [1]. While the patent does not provide specific IC50 data for this exact compound, its explicit structural alignment—a biphenyl core with halogen substitution at the 3' and 5' positions and a carboxylic acid at the 3-position—positions it as a relevant scaffold within a therapeutically validated chemical space. This contrasts with biphenyl analogs lacking the carboxylic acid group or bearing non-halogen substituents that fall outside the patent's Markush claims.

Gamma-Secretase Alzheimer's Disease Patent Biphenyl Carboxylic Acid

Defined Application Scenarios for 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block for Gamma-Secretase Modulator Synthesis in Alzheimer's Disease Research

5-Chloro-3-(3,5-dichlorophenyl)benzoic acid serves as a core scaffold within the patented chemical space of biphenyl carboxylic acid gamma-secretase modulators described in EP 1849762 A1 . The compound's LogP of 5.01 indicates sufficient lipophilicity for blood-brain barrier penetration , while the 5-chloro substituent provides a synthetic handle for late-stage functionalization via cross-coupling chemistry. This scaffold is appropriate for structure-activity relationship studies where the trichlorinated biphenyl core must be maintained with the carboxylic acid as a key pharmacophoric element.

Orthogonal Cross-Coupling Substrate for Sequential Diversification of the Biphenyl Core

With three distinct aromatic C-Cl bonds—one at the benzoic acid 5-position and two at the pendant phenyl 3,5-positions—this compound enables sequential, site-selective palladium-catalyzed cross-coupling reactions . The electronic differentiation between the chlorine positions (meta-COOH vs. non-conjugated phenyl positions) allows chemists to exploit differential reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings to construct unsymmetrical biphenyl derivatives. This capability is absent in the dichloro analog 3-(3,5-dichlorophenyl)benzoic acid, which lacks the benzoic acid ring chlorine .

LC-MS Analytical Standard for Differentiating Trichlorinated from Dichlorinated Biphenyl Carboxylic Acid Impurities

The exact mass of 299.95100 Da provides a clear 33.96 Da separation from the dichloro analog (265.99000 Da) , enabling the compound to serve as a reference standard for LC-MS methods that must distinguish between trichlorinated and dichlorinated biphenyl carboxylic acids in reaction monitoring, purity analysis, or impurity profiling. This mass difference is sufficient for baseline resolution in quadrupole or time-of-flight mass analyzers.

Physicochemical Probe for Lipophilicity-Driven SAR in Biphenyl Carboxylic Acid Series

The LogP of 5.01 for this trichlorinated compound versus LogP 4.36 for the dichloro analog provides a quantitative, incremental lipophilicity step (+0.65 log units) for probing the relationship between halogen count, LogP, and biological outcomes such as membrane permeability, metabolic stability, or non-specific protein binding. This graded lipophilicity series supports rational, data-driven compound design in medicinal chemistry programs.

Quote Request

Request a Quote for 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.